[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl](3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines
Preparation Methods
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline involves several steps. One common method includes the use of ionic organic solids as catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride. This catalyst facilitates the Michael addition of N-heterocycles to chalcones, resulting in the formation of the desired compound . The reaction conditions typically involve moderate temperatures and specific solvents to ensure optimal yield and purity.
Chemical Reactions Analysis
1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups on the aromatic rings can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules and complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase . These interactions can lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects.
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
3-(3,4-Dimethoxyphenyl)-1-propanol: This compound shares the dimethoxyphenyl group but differs in its overall structure and applications.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains the dimethoxyphenyl group and is used in the synthesis of bioactive molecules.
3,4-Dimethoxyacetophenone: This compound is another example of a molecule containing the dimethoxyphenyl group, commonly used in organic synthesis.
The uniqueness of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline lies in its complex structure and the presence of multiple methoxy groups, which contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C30H35NO8 |
---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C30H35NO8/c1-33-23-9-8-18(13-24(23)34-2)12-22-21-17-26(36-4)25(35-3)14-19(21)10-11-31(22)30(32)20-15-27(37-5)29(39-7)28(16-20)38-6/h8-9,13-17,22H,10-12H2,1-7H3 |
InChI Key |
LHFGNBZYLQCROG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.